molecular formula C18H16N2O4S B14197316 N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide CAS No. 909120-56-5

N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide

Cat. No.: B14197316
CAS No.: 909120-56-5
M. Wt: 356.4 g/mol
InChI Key: NZWRBPQLAWKGRH-UHFFFAOYSA-N
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Description

N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a naphthalen-2-yl ethyl group attached to the sulfonamide nitrogen and a 4-nitro substituent on the benzene ring. For instance, its isomer, N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide (CAS 1298419-35-8), shares the same molecular formula (C₁₈H₁₆N₂O₄S, MW 356.4) but differs in the naphthalene substituent position (1-yl vs. 2-yl) . The 4-nitro group on the benzene ring is a strong electron-withdrawing moiety, influencing reactivity in catalytic processes such as enantioselective aryl amine synthesis via rhodium-catalyzed arylation .

Properties

CAS No.

909120-56-5

Molecular Formula

C18H16N2O4S

Molecular Weight

356.4 g/mol

IUPAC Name

N-(1-naphthalen-2-ylethyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C18H16N2O4S/c1-13(15-7-6-14-4-2-3-5-16(14)12-15)19-25(23,24)18-10-8-17(9-11-18)20(21)22/h2-13,19H,1H3

InChI Key

NZWRBPQLAWKGRH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide typically involves the reaction of 1-(naphthalen-2-yl)ethanamine with 4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve continuous flow processes and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group and sulfonamide moiety play crucial roles in these interactions, often forming hydrogen bonds or electrostatic interactions with the target molecules. These interactions can disrupt normal cellular processes, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism: Naphthalen-1-yl vs. Naphthalen-2-yl Derivatives

  • Target Compound: Naphthalen-2-yl substitution introduces steric and electronic differences compared to its 1-yl isomer.
  • Isomer (CAS 1298419-35-8) : The 1-naphthalenyl group may increase steric hindrance near the sulfonamide nitrogen, affecting binding in pharmaceutical applications. This compound is utilized as a high-purity reference material in ANDA/NDA filings, underscoring its regulatory relevance .

Substituent Variations on the Benzene Ring

Compound Name Molecular Formula Molecular Weight Benzene Substituent Key Applications
Target Compound C₁₈H₁₆N₂O₄S 356.4 4-Nitro Rhodium-catalyzed arylation
N-(1-(Naphthalen-2-yl)ethyl)-N-(phenylsulfonyl)benzenesulfonamide C22H23NNaO4S2 452.1 Phenylsulfonyl Synthetic intermediate (63% yield via GP1)
4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide C15H17NO2S 275.36 4-Methyl Antimicrobial activity
N-Methyl-4-nitrobenzenemethanesulfonamide C8H10N2O4S 230.24 4-Nitro (with methyl sulfonamide) Unspecified; likely pharmaceutical
  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitro group in the target compound enhances electrophilicity, facilitating nucleophilic substitution or metal-catalyzed coupling reactions. In contrast, 4-methyl substituents (e.g., in ) donate electron density, reducing reactivity but improving metabolic stability in drug candidates .
  • Phenylsulfonyl vs. Nitro : The phenylsulfonyl group in introduces bulkier substituents, which may hinder crystallization but improve solubility in organic solvents .

Physicochemical Properties and Analytical Data

  • IR Spectroscopy : Sulfonamides typically exhibit strong S=O stretching vibrations near 1169 cm⁻¹ and 1380 cm⁻¹, as seen in related compounds .
  • Mass Spectrometry: HRMS (ESI) for the phenylsulfonyl analog (C22H23NNaO4S2) shows a [M+Na]+ peak at 452.0961, with minor deviations (<1 ppm) indicating high purity .
  • Chromatography : HPLC retention times (e.g., 11.1 minutes for a related sulfonamide in ) suggest moderate polarity, influenced by the nitro group’s electron-withdrawing effects .

Biological Activity

N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide, also known as CAS Number 139039-74-0, is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a naphthalene moiety linked to a sulfonamide group, which is known for its diverse pharmacological properties.

The chemical formula for this compound is C18H16N2O4SC_{18}H_{16}N_{2}O_{4}S, with a molecular weight of approximately 356.08 g/mol. The structure consists of a naphthalene ring attached to an ethyl group, which is further connected to a nitro-substituted benzene sulfonamide.

Structure

PropertyDetails
Chemical FormulaC18H16N2O4SC_{18}H_{16}N_{2}O_{4}S
Molecular Weight356.08 g/mol
CAS Number139039-74-0

Research indicates that sulfonamides, including this compound, often act as inhibitors of carbonic anhydrases (CAs), which are enzymes that catalyze the reversible hydration of carbon dioxide. This inhibition can affect various physiological processes, including acid-base balance and fluid secretion.

In Vitro Studies

  • Inhibition of Carbonic Anhydrases : In a study evaluating the inhibitory effects on human carbonic anhydrase isoforms (CA IX and CA XII), several sulfonamide derivatives demonstrated significant inhibitory activity. For instance, compounds similar to this compound showed IC50 values ranging from 51.6 to 99.6 nM against CA IX under hypoxic conditions, indicating their potential application in targeting tumor microenvironments .
  • Cell Viability Assays : The compound's effects on cancer cell lines were assessed through viability assays. Notably, it exhibited concentration-dependent inhibition of cell growth in human osteosarcoma (MG-63) and colorectal cancer (HT-29) cell lines, outperforming standard treatments like acetazolamide (AZM) .

Case Study 1: FABP4 Inhibition

A study focused on fatty acid binding protein 4 (FABP4), which plays a critical role in metabolic disorders. Naphthalene-sulfonamide derivatives were identified as selective FABP4 inhibitors with binding affinities comparable to established drugs, suggesting that this compound could serve as a lead compound for further development in treating metabolic diseases .

Case Study 2: Tumor Microenvironment

In another investigation, the compound was shown to reverse the acidification of the tumor microenvironment in vitro, highlighting its potential role in enhancing the efficacy of other therapeutic agents by modulating local pH levels .

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